molecular formula C9H10BrNO2S B13922409 N-(4-bromophenyl)cyclopropanesulfonamide

N-(4-bromophenyl)cyclopropanesulfonamide

Cat. No.: B13922409
M. Wt: 276.15 g/mol
InChI Key: VQSMLIRGFPYZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly attached to the sulfonyl group and a 4-bromophenylamine moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of complex heterocyclic systems targeting biological applications such as kinase inhibition . Synthetically, it is prepared via multistep reactions involving cyclopropanesulfonamide precursors, isocyanate intermediates, and subsequent functionalization (e.g., amidation, nucleophilic substitution) under controlled conditions .

Properties

IUPAC Name

N-(4-bromophenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-7-1-3-8(4-2-7)11-14(12,13)9-5-6-9/h1-4,9,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSMLIRGFPYZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)cyclopropanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromophenyl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) N-(4-Hydroxyphenyl)benzenesulfonamide
  • Structure : Features a hydroxyl (-OH) group instead of bromine at the para position.
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding (N–H···O and O–H···O interactions), influencing crystal packing and solubility .
    • Bromine in N-(4-bromophenyl)cyclopropanesulfonamide provides electronic effects (e.g., electron-withdrawing) and may enhance lipophilicity, affecting membrane permeability .
  • Applications : Sulfonamides with -OH groups are often explored for antimicrobial activity, whereas brominated analogs are prioritized in cross-coupling reactions (e.g., Suzuki coupling) for drug diversification .
b) 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide
  • Structure : Replaces the cyclopropane with a simpler isopropyl group.
  • Key Differences :
    • The absence of a cyclopropane ring reduces steric hindrance and ring strain, likely altering conformational flexibility and binding kinetics.
    • Safety data indicate handling precautions for sulfonamides (e.g., respiratory protection), though toxicity profiles may vary with substituents .

Variations in the Sulfonamide Backbone

a) N-(4-Bromophenyl)pyridine-2-carboxamide
  • Structure : Replaces the sulfonamide group with a carboxamide and incorporates a pyridine ring.
  • Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing bioavailability and reactivity .
b) N-(4-Bromophenyl)cinnamamide [(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide]
  • Structure : Features a cinnamoyl group instead of sulfonamide.
  • Sulfonamides are more resistant to hydrolysis than amides, offering better stability in physiological conditions .

Cyclopropane-Containing Analogs

a) N-(3-Amino-4-methylcyclopentyl)cyclopropanesulfonamide
  • Structure: Incorporates a cyclopentyl ring with an amino group adjacent to the sulfonamide.
  • Amino groups enable further functionalization (e.g., acylation), expanding synthetic utility .
b) N-(3-Isocyanato-4-methylcyclopentyl)cyclopropanesulfonamide
  • Structure : Includes an isocyanate group for cross-linking or polymer formation.
  • Key Differences :
    • Isocyanate reactivity allows for covalent binding to nucleophiles (e.g., amines, alcohols), a property absent in the parent compound .

Structural and Functional Implications

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Substituents Molecular Formula Key Features/Applications References
This compound 4-BrPh, cyclopropane, sulfonamide C₉H₉BrNO₂S Intermediate in kinase inhibitor synthesis
N-(4-hydroxyphenyl)benzenesulfonamide 4-OHPh, sulfonamide C₁₂H₁₁NO₃S Antimicrobial potential, hydrogen bonding
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide 4-BrPh, isopropyl, sulfonamide C₁₀H₁₃BrNO₂S Simpler backbone, reduced steric effects
N-(4-Bromophenyl)pyridine-2-carboxamidato-Pd 4-BrPh, pyridine-carboxamide C₁₂H₉BrN₂O₂Pd Anticancer Pd(II) complexes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.